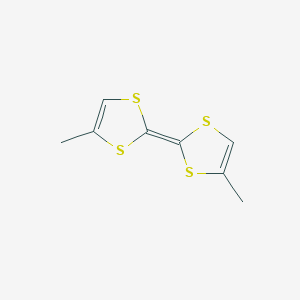

4,4'-Dimethyltetrathiafulvalene

Description

Contextualizing Tetrathiafulvalene (B1198394) (TTF) Derivatives in Contemporary Materials Science

Tetrathiafulvalene (TTF) and its derivatives represent a cornerstone in the field of materials science, primarily owing to their exceptional electron-donating capabilities and the formation of highly conductive charge-transfer complexes. bohrium.comnih.gov Initially synthesized nearly four decades ago, TTF's simple structure belies its broad applicability, which has expanded significantly beyond its traditional use in organic conductors. bohrium.com The remarkable redox properties of the TTF core, characterized by a strong π-donating ability and three stable and accessible oxidation states (neutral, radical cation, and dication), have established it as a fundamental building block for a diverse array of functional materials. bohrium.comrsc.org

In contemporary research, TTF derivatives are integral to the development of multifunctional molecular and supramolecular systems. bohrium.comchimia.ch These advanced materials find applications as molecular sensors, redox-fluorescent switches, and components in molecular logic gates. rsc.org The ability of the TTF unit to undergo reversible oxidation-reduction cycles allows for the electrochemical control of molecular conformations, leading to the design of molecular clips and tweezers. rsc.org Furthermore, the unique electronic characteristics of TTF derivatives have been harnessed in the development of organic field-effect transistors (FETs), positive electrode materials for rechargeable batteries, and nonlinear optical (NLO) materials. nih.govnih.gov The pursuit of novel TTF derivatives continues to be a vibrant area of research, with ongoing efforts to create materials with combined electrical, magnetic, and optical functionalities. chimia.ch

Significance of 4,4'-Dimethyltetrathiafulvalene (4,4'-DMTTF) as a Charge-Transfer Donor

Among the vast family of TTF derivatives, this compound (4,4'-DMTTF) holds a specific and important position as an electron donor in the formation of charge-transfer (CT) complexes. A charge-transfer complex is formed when a partial transfer of an electron occurs from a donor molecule to an acceptor molecule, resulting in an electrostatic attraction that binds them. mdpi.com The formation of these complexes is a key principle in the design of organic conductors.

Historical Developments in 4,4'-DMTTF Chemistry and Materials Research

The exploration of TTF and its derivatives, including 4,4'-DMTTF, was catalyzed by the discovery of highly conducting charge-transfer salts. bohrium.com The initial focus of research was on synthesizing new TTF derivatives and pairing them with strong electron acceptors to create materials with metallic-like conductivity. This line of inquiry famously led to the creation of the first organic superconductors, which were based on the selenium analogue of TTF, tetramethyltetraselenafulvalene (B1583116) (TMTSF). mdpi.com

Research into 4,4'-DMTTF and similar derivatives was a natural progression, aiming to fine-tune the electronic and structural properties of the donor molecule. By systematically modifying the TTF core, scientists sought to understand and control the intermolecular interactions and packing arrangements within the crystal lattice of charge-transfer salts. These early, systematic studies on the synthesis and characterization of complexes formed between various TTF donors, including 4,4'-DMTTF, and acceptors like tetracyanoquinodimethane (TCNQ) were pivotal. They helped to establish the fundamental principles that correlate molecular structure with bulk electrical properties, paving the way for the rational design of the advanced organic functional materials seen today.

Scope and Objectives of Academic Inquiry into 4,4'-DMTTF

The primary objective of academic research into 4,4'-DMTTF is to leverage its specific properties as a building block for novel functional materials. The scope of this inquiry is multifaceted, encompassing several key areas:

Synthesis and Characterization: A foundational aspect of the research involves the development of efficient synthetic routes to 4,4'-DMTTF and its more complex derivatives. This is coupled with thorough characterization of their structural, electrochemical, and photophysical properties.

Charge-Transfer Complexes: A major focus is the synthesis and study of charge-transfer complexes formed between 4,4'-DMTTF and a wide range of electron acceptors. The objective is to investigate the resulting crystal structures, the degree of charge transfer, and the consequential electronic and magnetic properties. This includes exploring how these properties can be tuned by modifying the acceptor molecule or the conditions of crystal growth.

Structure-Property Relationships: A central goal is to establish clear and predictive relationships between the molecular structure of the 4,4'-DMTTF donor, the crystal packing of its charge-transfer salts, and the resulting bulk properties like electrical conductivity. This understanding is crucial for the rational design of new materials with desired functionalities.

Advanced Materials and Devices: The ultimate aim is to incorporate 4,4'-DMTTF-based materials into functional devices. This includes their potential use in organic electronics, such as field-effect transistors, sensors, and memory elements. Research also extends to exploring their utility in spintronics and as components in switchable materials where conductivity can be modulated by external stimuli.

The data below summarizes key electrochemical properties for 4,4'-DMTTF and its parent compound, TTF, which are central to the research objectives described.

| Compound | First Oxidation Potential (E¹ vs. Fc/Fc⁺) | Second Oxidation Potential (E² vs. Fc/Fc⁺) |

| TTF | ~ -0.09 V | ~ +0.37 V |

| 4,4'-DMTTF | Data not available in search results | Data not available in search results |

This interactive table contains data points relevant to the discussion. Note that specific, directly comparable oxidation potentials for 4,4'-DMTTF were not located in the provided search results, highlighting a potential area for further specific investigation. The values for TTF are provided for context. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8S4 |

|---|---|

Molecular Weight |

232.4 g/mol |

IUPAC Name |

(2Z)-4-methyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole |

InChI |

InChI=1S/C8H8S4/c1-5-3-9-7(11-5)8-10-4-6(2)12-8/h3-4H,1-2H3/b8-7- |

InChI Key |

KTUWYNVNQFNGBX-FPLPWBNLSA-N |

Isomeric SMILES |

CC1=CS/C(=C/2\SC=C(S2)C)/S1 |

Canonical SMILES |

CC1=CSC(=C2SC=C(S2)C)S1 |

Origin of Product |

United States |

Theoretical Frameworks and Computational Investigations of 4,4 Dmttf

Quantum Chemical Approaches to 4,4'-DMTTF Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic electronic properties of 4,4'-DMTTF. These computational tools allow for a detailed analysis of the molecule's orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) has become a important method for investigating the molecular orbitals of 4,4'-DMTTF. irjweb.comresearchgate.net DFT calculations, often employing hybrid functionals like B3LYP, provide a robust framework for understanding the electronic structure and properties of this molecule. nih.govresearchgate.net These studies are crucial for predicting the behavior of 4,4'-DMTTF in various chemical environments and for designing novel materials. nih.govnih.gov The analysis of molecular orbitals helps in understanding the charge transfer capabilities and the potential for forming conductive materials.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the chemical reactivity and electronic properties of 4,4'-DMTTF. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and its ability to participate in charge transfer interactions. irjweb.comreddit.com A smaller HOMO-LUMO gap generally suggests higher reactivity and easier electron excitation. researchgate.net Computational studies have been employed to determine these energy levels for 4,4'-DMTTF, providing valuable data for assessing its potential in electronic applications. researchgate.net

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| DFT/B3LYP/6-31G* | -6.2967 | -1.8096 | 4.4871 |

Charge Distribution and Electrostatic Potential Mapping

Understanding the charge distribution within the 4,4'-DMTTF molecule is essential for predicting its interactions with other molecules and its behavior in an electric field. Computational methods can generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecular surface. libretexts.orgphysicsbootcamp.orgstackexchange.com These maps highlight regions of positive and negative potential, indicating sites that are prone to electrophilic or nucleophilic attack, respectively. nih.govopenstax.org This information is invaluable for predicting how 4,4'-DMTTF will interact to form charge-transfer complexes and other molecular assemblies. examples.com

Computational Prediction of Charge-Transfer Complex Formation and Stability

Computational methods are extensively used to predict the formation and stability of charge-transfer (CT) complexes involving 4,4'-DMTTF as an electron donor. nih.gov These calculations can determine the geometry of the CT complex, the degree of charge transfer, and the binding energy between the donor and acceptor molecules. nih.gov Theoretical studies can screen potential acceptor molecules and predict the electronic properties of the resulting CT complexes, guiding experimental efforts toward the synthesis of new materials with desired conductive or magnetic properties.

In Silico Design and Screening of Novel 4,4'-DMTTF-Based Materials

The principles of in silico design and virtual screening are increasingly being applied to discover novel materials based on 4,4'-DMTTF. mass-analytica.commdpi.comresearchgate.net By leveraging computational power, researchers can design and evaluate a vast number of virtual derivatives and predict their properties without the need for immediate synthesis. rug.nlnih.gov This approach accelerates the discovery process for new organic conductors, semiconductors, and other functional materials by identifying promising candidates for experimental validation.

Synthetic Methodologies and Precursor Chemistry for 4,4 Dmttf

Classical Synthetic Routes to the Tetrathiafulvalene (B1198394) Core

The construction of the tetrathiafulvalene (TTF) framework is a cornerstone of the synthesis of 4,4'-DMTTF and its analogues. Historically, several methods have been developed to create the central C=C double bond connecting two 1,3-dithiole rings.

Phosphite-Coupling Reactions and Mechanistic Variants

One of the most prevalent and versatile methods for synthesizing TTF and its derivatives is the phosphite-mediated coupling of 1,3-dithiole-2-ones or their thione counterparts. orgsyn.orgwikipedia.orgrsc.orgbeilstein-journals.orgnih.gov This reaction typically involves the use of a trialkyl phosphite (B83602), such as triethyl phosphite, which acts as a desulfurization or deoxygenation agent to facilitate the coupling of two precursor molecules.

The reaction of 1,3-dithiole-2-thiones with triethyl phosphite is a common strategy. nih.gov A proposed mechanism involves the phosphite attacking the thiocarbonyl sulfur of the 1,3-dithiole-2-thione, leading to the formation of a phosphonium (B103445) salt intermediate. This intermediate can then react with a second molecule of the thione, ultimately leading to the formation of the TTF core and a thiophosphor-containing byproduct. The reaction is typically carried out by heating the precursors in the presence of the phosphite. nih.gov Computational analyses have been performed to elucidate the intricate mechanistic details of this reductive dimerization process.

Utilization of 1,3-Dithiole-2-Thione Precursors in 4,4'-DMTTF Synthesis

The direct precursor for the synthesis of 4,4'-DMTTF via phosphite coupling is 4-methyl-1,3-dithiole-2-thione. This key intermediate contains the necessary 1,3-dithiole ring system with a methyl group at the 4-position. The general synthetic strategy for TTF itself often begins with a cyclic trithiocarbonate, which is then elaborated. wikipedia.org For substituted derivatives like 4,4'-DMTTF, the synthesis starts with appropriately substituted precursors. The self-coupling of two molecules of 4-methyl-1,3-dithiole-2-thione in the presence of triethyl phosphite yields the symmetrical 4,4'-DMTTF.

Specific Syntheses of 4,4'-Dimethyltetrathiafulvalene

While the general principles of TTF synthesis apply, the specific preparation of 4,4'-DMTTF involves tailored conditions to maximize yield and purity.

Optimization of Reaction Conditions and Yields for High Purity

The synthesis of 4,4'-DMTTF is typically achieved by the self-coupling of 4-methyl-1,3-dithiole-2-thione using triethyl phosphite. The reaction is generally performed by refluxing the precursor with an excess of triethyl phosphite, which often serves as both the reactant and the solvent.

| Parameter | Condition | Effect on Yield and Purity |

| Reactant Ratio | Excess triethyl phosphite | Drives the reaction to completion, but requires removal of excess reagent. |

| Temperature | Refluxing temperature of triethyl phosphite (approx. 156 °C) | Provides the necessary thermal energy for the coupling reaction. wikipedia.org |

| Reaction Time | Several hours | Ensures complete conversion of the starting material. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Prevents oxidation of the electron-rich product. |

Optimization of these parameters is crucial for achieving high yields, which can be further improved by careful purification of the crude product.

Advanced Purification Techniques for Electronic Grade 4,4'-DMTTF

For applications in organic electronics, such as in organic field-effect transistors (OFETs), the purity of the semiconductor material is paramount. rsc.org Trace impurities can act as charge traps, significantly degrading device performance. Therefore, rigorous purification of synthesized 4,4'-DMTTF is essential.

Recrystallization is a fundamental purification technique. The choice of solvent is critical, with the ideal solvent dissolving the compound well at high temperatures but poorly at low temperatures. This differential solubility allows for the separation of the desired compound from impurities.

Sublimation , particularly gradient sublimation , is a powerful technique for purifying organic solids. wikipedia.org In this method, the crude material is heated under high vacuum, and the compound transitions directly from the solid to the gas phase, leaving non-volatile impurities behind. The gaseous compound then crystallizes on a cooled surface, often resulting in very high purity crystals. This solvent-free method is highly effective for obtaining electronic-grade materials.

Zone refining is another advanced purification method used to achieve ultra-high purity in crystalline materials. wikipedia.orgyoutube.com This technique involves passing a narrow molten zone along a solid ingot of the material. Impurities tend to concentrate in the molten phase and are thus swept to one end of the ingot, leaving behind a highly purified solid. While more complex, zone refining can yield materials with exceptional purity suitable for demanding electronic applications.

Green Chemistry Approaches in 4,4'-DMTTF Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. While specific green chemistry protocols for 4,4'-DMTTF are not widely reported, several strategies from related fields can be applied.

One promising approach is the use of microwave-assisted synthesis . researchgate.netscispace.comrsc.orgfoliamedica.bg Microwave heating can significantly accelerate reaction rates, often leading to higher yields and reduced by-product formation in shorter reaction times compared to conventional heating. scispace.comrsc.orgfoliamedica.bg The application of microwave irradiation to the phosphite-coupling reaction could potentially offer a more energy-efficient route to 4,4'-DMTTF.

Another key aspect of green chemistry is the use of more environmentally benign solvents . researchgate.netosti.gov While triethyl phosphite often acts as the solvent in the classical synthesis, exploring greener solvent alternatives or solvent-free conditions could enhance the sustainability of the process. Mechanochemical synthesis, which involves grinding solid reactants together, sometimes with a minimal amount of liquid (liquid-assisted grinding), is a solvent-free approach that has been applied to the synthesis of other TTF derivatives and could be a viable green route for 4,4'-DMTTF. researchgate.netosti.gov

Scaled-Up Production Methodologies for Industrial Applications of 4,4'-DMTTF

The transition from laboratory-scale synthesis to industrial production of 4,4'-DMTTF necessitates the development of cost-effective, efficient, and scalable methodologies. While detailed proprietary industrial processes are seldom published, the principles of chemical engineering and process optimization, combined with published research on related tetrathiafulvalene (TTF) derivatives, allow for an informed discussion of potential strategies.

A key strategy in large-scale synthesis is the optimization of precursor preparation. The synthesis of pyrrole-annelated tetrathiafulvalenes, for instance, has been made more accessible through the large-scale synthesis of a key intermediate, highlighting the importance of a robust precursor supply chain. nih.gov For 4,4'-DMTTF, this would involve streamlining the production of 4-methyl-1,3-dithiole-2-thione or a related precursor.

The most common laboratory method for synthesizing TTF and its derivatives involves the coupling of 1,3-dithiole-2-thiones or 1,3-dithiole-2-ones using phosphites, such as triethyl phosphite. wikipedia.org Translating this to an industrial scale would require careful consideration of reagent cost, reaction conditions, and product purification.

Table 1: Key Considerations for Industrial Scale-Up of 4,4'-DMTTF Synthesis

| Factor | Laboratory Scale | Industrial Scale |

| Reagents | High-purity, often expensive reagents. | Cost-effective, bulk-sourced reagents. Potential for in-house synthesis of key precursors. |

| Solvents | Wide variety of solvents, often in large excess. | Minimized solvent usage, focus on recyclable and environmentally benign solvents. |

| Reaction Conditions | Manual control of temperature, pressure, and stirring. | Automated process control for precise and consistent conditions. Continuous flow reactors may be employed. |

| Purification | Chromatography (e.g., column chromatography). | Crystallization, distillation, and filtration. Avoidance of chromatography due to cost and scalability issues. |

| Yield & Purity | Focus on maximizing yield for a specific reaction. | High throughput and consistent, specified purity are paramount. |

| Safety | Standard laboratory safety protocols. | Rigorous process safety management, including hazard and operability (HAZOP) studies. |

One of the primary challenges in the industrial production of TTF derivatives is the often-odorous nature of the sulfur-containing precursors and byproducts. Efficient scrubbing and waste treatment systems are therefore essential components of any industrial-scale facility. For example, the synthesis of a precursor for bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF) explicitly cautions about the noxious odor of carbon disulfide. orgsyn.org

The electron-donating properties of 4,4'-DMTTF are central to its function in electronic materials. wikipedia.org Therefore, any industrial synthesis must ensure the final product meets stringent purity standards to achieve the desired electronic performance. This necessitates robust analytical quality control throughout the manufacturing process.

Chemical Modifications and Derivatization Strategies of 4,4 Dmttf

Functionalization at the Dimethyl Groups and TTF Backbone

The reactivity of the methyl groups and the TTF core allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's electronic and structural characteristics.

Substitution Reactions at Phenylogous Positions

While direct substitution on the methyl groups of 4,4'-DMTTF is a primary functionalization route, modifications at the phenylogous positions of the TTF core have also been explored to modulate its electronic properties. These positions, being part of the conjugated system, significantly influence the redox potentials and intermolecular interactions of the resulting derivatives.

One common strategy involves the synthesis of bifunctionalized TTF derivatives which can then be used to construct more complex systems. For instance, the preparation of 2,6(7)-bis(hydroxymethyl)tetrathiafulvalene has been reported, which can serve as a precursor for further derivatization. acs.org The hydroxyl groups can be converted to other functionalities, allowing for the attachment of various substituents.

Cross-coupling reactions, such as those catalyzed by palladium, are powerful tools for creating C-C and C-X bonds on the TTF scaffold, although specific examples directly on 4,4'-DMTTF are less common in readily available literature. nih.govrsc.orgruhr-uni-bochum.de These reactions typically involve the use of halogenated TTF precursors.

Incorporation of Heteroatoms and Extended Conjugation Systems

The incorporation of heteroatoms and the extension of the π-conjugated system of 4,4'-DMTTF are key strategies to manipulate its electronic and optical properties. Introducing heteroatoms can alter the electron density distribution and provide specific coordination sites for metal ions.

Extending the π-conjugation, for example by creating dimers or oligomers linked by conjugated spacers, can lead to materials with smaller energy band gaps and enhanced conductivity. The synthesis of π-extended tetrathiafulvalene (B1198394) dimers has been achieved through Wittig-Horner type olefination reactions, demonstrating the feasibility of creating highly conjugated systems based on the TTF core. tandfonline.com

Synthesis of Oligomeric and Polymeric 4,4'-DMTTF Analogues

The development of oligomeric and polymeric materials based on 4,4'-DMTTF is driven by the goal of creating processable and stable conductive materials. These larger structures can exhibit unique collective properties not observed in the monomeric unit.

Electropolymerization is a common technique used to generate conductive polymer films directly on an electrode surface. This method has been successfully applied to various thiophene (B33073) derivatives, including 4,4'-dimethyl-2,2'-bithiophene, which shares structural similarities with 4,4'-DMTTF. researchgate.netnih.gov The resulting polymer films can exhibit ordered structures, especially when synthesized in the presence of a liquid crystal template. researchgate.net The electrochemical polymerization of 3,4-ethylenedioxythiophene (B145204) (EDOT) derivatives, which are structurally related to TTF, has also been extensively studied, providing insights into the mechanisms of polymer film formation. nih.govrsc.org

The synthesis of discrete oligomers allows for a systematic study of the evolution of electronic properties with increasing chain length. These oligomers can be prepared through stepwise coupling reactions, often involving functionalized monomer units. nih.gov

Covalent Integration of 4,4'-DMTTF into Supramolecular Architectures

The integration of 4,4'-DMTTF into well-defined supramolecular structures like dendrimers and macrocycles opens up possibilities for creating sophisticated molecular machines, sensors, and host-guest systems. psu.edu The redox-active nature of the TTF unit can be used to control the conformation and binding properties of these large molecules.

Dendrimeric and Macrocyclic Structures Based on 4,4'-DMTTF

Tetrathiafulvalene has been widely used as a building block in the construction of dendrimers and macrocycles. tandfonline.comrsc.org These complex architectures leverage the unique electronic and structural features of the TTF core.

Dendrimers: TTF-containing dendrimers have been synthesized with the aim of creating materials with a high density of redox-active units. tandfonline.comnih.gov These structures can exhibit interesting charge-transport properties and have potential applications in molecular electronics.

Macrocycles: A variety of macrocycles incorporating the TTF moiety have been prepared. tandfonline.comrsc.orgrsc.org These molecules can act as redox-responsive hosts, where the binding of a guest molecule can be modulated by changing the oxidation state of the TTF unit. For example, TTF-phenanthroline macrocycles have been shown to act as sensors for metal ions. rsc.org The synthesis of such macrocycles often involves the use of bifunctionalized TTF precursors that can be cyclized with appropriate linkers. The synthesis of bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF) derivatives with multiple hydroxyl groups highlights a strategy for introducing hydrogen bonding capabilities into TTF-based macrocycles, which can influence their self-assembly and recognition properties. rsc.org

Below is a table summarizing some research findings on the synthesis of TTF-based macrocycles:

| Macrocycle Type | Synthetic Strategy | Key Features | Reference |

| TTF-Phenanthroline | Cyclization of functionalized precursors | Redox-responsive metal ion sensing | rsc.org |

| BEDT-TTF with Hydroxyls | Cycloaddition and deprotection | Potential for hydrogen bonding | rsc.org |

Polymerization Mechanisms Involving 4,4'-DMTTF Monomers

The polymerization of 4,4'-DMTTF monomers can proceed through various mechanisms, with electropolymerization being a prominent method for generating conductive films.

Electropolymerization: This technique involves the electrochemical oxidation of the monomer, leading to the formation of radical cations that subsequently couple to form polymer chains. The process is typically carried out in a suitable electrolyte solution, and the resulting polymer film is deposited on the anode. The properties of the polymer, such as its morphology and conductivity, can be influenced by the polymerization conditions, including the solvent, electrolyte, and applied potential. researchgate.netnih.govnih.gov Studies on the electropolymerization of similar monomers like 4,4'-dimethyl-2,2'-bithiophene have shown that the resulting polymers can form ordered structures. researchgate.net

The table below provides an overview of polymerization studies on related thiophene monomers:

| Monomer | Polymerization Method | Key Findings | Reference |

| 4,4'-Dimethyl-2,2'-bithiophene | Electropolymerization in a liquid crystal | Formation of a helical polymer composite | researchgate.net |

| 3,4-Ethylenedioxythiophene (EDOT) | Electropolymerization | Formation of porous and hydrophilic conductive films | nih.gov |

Chiral Derivatization of 4,4'-DMTTF for Stereoselective Applications

The introduction of chirality into the tetrathiafulvalene (TTF) framework has been a significant area of research, aiming to combine the unique redox properties of TTF with the principles of stereochemistry. nih.gov This endeavor opens pathways for the development of chiral molecular conductors, sensors, and materials with novel electronic and optical properties. nih.govresearchgate.net The derivatization of 4,4'-dimethyltetrathiafulvalene (4,4'-DMTTF) with chiral moieties is a key strategy to achieve these goals.

One prominent approach to imbue chirality involves the attachment of chiral auxiliaries to the TTF core. A notable example is the synthesis of chiral bis(TTF) diamides. nih.gov In this methodology, a TTF-acyl chloride precursor is reacted with a chiral diamine, such as 1,2-cyclohexanediamine (B1199290), to yield the corresponding bis(TTF) diamide (B1670390) derivatives. nih.gov This synthetic route allows for the preparation of both racemic mixtures and pure enantiomers, for instance, the (R,R) and (S,S) forms. nih.gov

The structural characterization of these chiral derivatives, often accomplished through techniques like single-crystal X-ray diffraction, reveals important conformational features. For instance, the racemic form of a bis(TTF)-diamide derived from 1,2-cyclohexanediamine has been shown to adopt a pincer-like framework in the solid state. nih.gov This conformation is stabilized by intramolecular S···S interactions, which can facilitate through-space communication between the two TTF units. nih.gov

The electrochemical properties of these chiral TTF derivatives are of particular interest. Cyclic voltammetry studies are commonly employed to investigate their redox behavior. While the pincer-like configuration might suggest the potential for splitting of the oxidation waves due to interactions between the TTF moieties, this is not always observed experimentally. nih.gov

The field also extends to the use of other chiral building blocks. For example, enantiomerically pure binaphthyl derivatives have been utilized as nonplanar spacers between electroactive units like TTF. acs.org This strategy aims to create materials with enhanced dimensionality. The electronic absorption spectra of such dimers can reveal intramolecular photoinduced electron-transfer processes. acs.org

The overarching goal of synthesizing chiral TTF derivatives is to leverage their unique combination of properties for stereoselective applications. These applications include the development of chiral conductors, where the chirality of the molecules could influence the packing in the solid state and, consequently, the material's conductivity. Another significant area is in enantioselective recognition, where the chiral TTF derivative can selectively interact with one enantiomer of another chiral molecule. nih.gov This has been demonstrated in the electrochemical enantio-recognition of L- and D-tartaric acid by chiral cyclohexane-bis(TTF-amide) donors. nih.gov Such systems show promise for applications ranging from plasmonics to quantum computing. nih.gov

| Chiral Derivatization Strategy | Chiral Moiety | Key Findings | Potential Applications |

| Amide Coupling | 1,2-Cyclohexanediamine | Formation of pincer-like structures with intramolecular S···S interactions. nih.gov | Chiral molecular conductors, Enantioselective recognition. nih.govnih.gov |

| Binaphthyl Spacers | Binaphthyl derivatives | Creation of optically active TTF dimers with potential for enhanced dimensionality. acs.org | Materials with novel electronic and optical properties. acs.org |

Table 1: Chiral Derivatization Strategies for TTF Derivatives

Electronic Structure and Advanced Spectroscopic Characterization of 4,4 Dmttf

Vibrational Spectroscopy for Electronic State Probing (Infrared, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method to investigate the molecular structure and electronic charge distribution within 4,4'-DMTTF. These techniques probe the quantized vibrational energy levels of the molecule, which are sensitive to changes in bond order and electron density.

Charge-Sensitive Vibrational Modes in 4,4'-DMTTF and its Radical Cations

In TTF and its derivatives, certain vibrational modes are particularly sensitive to the molecule's oxidation state. These "charge-sensitive modes" experience a significant frequency shift upon the removal of an electron to form the radical cation (4,4'-DMTTF•⁺). This sensitivity arises from the alteration of molecular bond orders as the highest occupied molecular orbital (HOMO), which is partially emptied upon oxidation, possesses specific bonding or anti-bonding characteristics for different bonds within the molecule.

The most prominent charge-sensitive modes in TTF-based molecules are the stretching vibrations of the central C=C double bond and the C-S bonds of the five-membered rings. For neutral 4,4'-DMTTF, the Raman spectrum would be expected to show a strong band corresponding to the central C=C stretch. Upon oxidation to 4,4'-DMTTF•⁺, the partial removal of an electron from the HOMO, which is bonding with respect to the central C=C bond, leads to a weakening of this bond. Consequently, the frequency of this vibrational mode shifts to a lower wavenumber in the IR and Raman spectra. The magnitude of this shift is directly proportional to the degree of charge transfer in a given material, making it a valuable diagnostic tool.

Table 1: Expected Charge-Sensitive Vibrational Modes in 4,4'-DMTTF

| Vibrational Mode | Expected Frequency Range (Neutral) | Expected Frequency Shift upon Oxidation | Spectroscopic Technique |

| Central C=C Stretch | ~1550 cm⁻¹ | Downshift | Raman, IR |

| Ring C-S Stretch | ~730-780 cm⁻¹ | Shift dependent on HOMO character | Raman, IR |

| Ring C=C Stretch | ~1500 cm⁻¹ | Downshift | Raman, IR |

Note: The frequency ranges are estimations based on data from related TTF compounds.

Phonon Modes and Electron-Phonon Coupling in 4,4'-DMTTF Materials

In the solid state, such as in crystalline 4,4'-DMTTF or its charge-transfer salts, the individual molecular vibrations couple to form collective lattice vibrations known as phonons. These phonons can be categorized into acoustic modes, which correspond to the in-phase motion of molecules in the unit cell, and optical modes, which involve out-of-phase movements. Both types of modes can interact with the conduction electrons in organic conductors, a phenomenon known as electron-phonon coupling.

This coupling is a crucial factor in determining the transport properties of molecular conductors. A strong electron-phonon interaction can lead to the formation of polarons (a quasiparticle composed of an electron and its accompanying lattice distortion) and can be the mediating force for superconductivity in some organic materials. The strength of the electron-phonon coupling can be estimated by the degree to which the frequencies of certain vibrational modes are renormalized (shifted) by the interaction with the electronic system.

For materials based on 4,4'-DMTTF, the coupling of the conduction electrons to the intramolecular vibrational modes (the charge-sensitive modes discussed previously) is of particular importance. Theoretical models, such as the Holstein-Peierls model, are often employed to describe the interplay between local (intramolecular) and non-local (intermolecular) electron-phonon couplings in organic systems. While specific electron-phonon coupling constants for 4,4'-DMTTF materials are not extensively documented, studies on analogous TTF-based conductors suggest that this interaction plays a significant role in their electronic behavior.

Electronic Spectroscopy (UV-Vis-NIR) and Charge-Transfer Band Analysis

Electronic spectroscopy in the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions probes the electronic transitions between different molecular orbitals. This technique is instrumental in characterizing the electronic structure of 4,4'-DMTTF and is particularly powerful for studying the charge-transfer phenomena in its donor-acceptor complexes.

Interpretation of Absorption and Emission Spectra for Electronic Transitions

The UV-Vis absorption spectrum of neutral 4,4'-DMTTF in solution is expected to be dominated by π → π* transitions within the TTF core. These transitions are typically observed in the UV region. Upon formation of the radical cation, 4,4'-DMTTF•⁺, new absorption bands appear in the Vis-NIR region. These transitions involve the now singly occupied HOMO (SOMO) and other molecular orbitals. The presence of these lower-energy electronic transitions is a characteristic signature of the open-shell electronic structure of the radical cation.

In charge-transfer (CT) complexes, such as those formed between 4,4'-DMTTF (the donor) and an electron acceptor like tetracyanoquinodimethane (TCNQ), a new, broad, and intense absorption band typically appears in the Vis-NIR region. This band, which is not present in the spectra of the individual donor or acceptor molecules, is the hallmark of a charge-transfer transition. It corresponds to the excitation of an electron from the HOMO of the 4,4'-DMTTF donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. The energy of this CT band is a direct measure of the energy gap between the donor's HOMO and the acceptor's LUMO in the complex.

Solvatochromism and Charge-Transfer Complex Fingerprinting

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This effect arises from the differential stabilization of the ground and excited electronic states of a solute by the solvent molecules. For charge-transfer complexes of 4,4'-DMTTF, the position of the CT absorption band can be sensitive to the solvent environment.

In nonpolar solvents, the ground state of the CT complex is largely neutral, while the excited state has a more pronounced charge-separated character (D⁺-A⁻). Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, leading to a red shift (bathochromic shift) of the CT band with increasing solvent polarity. This positive solvatochromism can be used to probe the nature of the electronic states involved in the charge-transfer transition. The systematic study of the CT band position in a series of solvents with varying polarity provides a unique "fingerprint" of the electronic structure of the 4,4'-DMTTF-acceptor complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy of 4,4'-DMTTF Radical Cations

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for studying species with unpaired electrons, such as the 4,4'-DMTTF•⁺ radical cation. EPR spectroscopy provides detailed information about the electronic environment of the unpaired electron.

The EPR spectrum is characterized by two main parameters: the g-factor and the hyperfine coupling constants. The g-factor is a dimensionless quantity that is analogous to the chemical shift in NMR spectroscopy. For organic radicals, the g-factor is typically close to that of a free electron (ge ≈ 2.0023). Deviations from this value are caused by spin-orbit coupling and provide information about the electronic structure of the radical.

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero spin (e.g., ¹H, ¹³C). This interaction splits the EPR signal into multiple lines, and the splitting pattern and magnitude of the coupling constants provide a detailed map of the unpaired electron's spin density distribution over the molecule.

For the 4,4'-DMTTF•⁺ radical cation, the unpaired electron is delocalized over the TTF core. The EPR spectrum is expected to show hyperfine coupling to the protons of the two methyl groups and potentially to the ¹³C and ³³S nuclei (in isotopically enriched samples). The analysis of these hyperfine couplings allows for a quantitative determination of the spin density at different atomic positions within the radical cation, providing a direct probe of the HOMO's spatial distribution.

Table 2: Expected EPR Parameters for the 4,4'-DMTTF•⁺ Radical Cation

| Parameter | Expected Value/Observation | Information Gained |

| g-factor (isotropic) | ~2.003 - 2.008 | Indication of spin-orbit coupling from sulfur atoms. |

| ¹H Hyperfine Coupling (methyl protons) | A measurable coupling constant | Spin density on the adjacent carbon atoms of the five-membered rings. |

| ¹³C Hyperfine Coupling (central C=C) | A significant coupling constant | High spin density on the central carbon atoms. |

Note: The expected values are based on data from similar TTF radical cations.

Spin Density Distribution and Hyperfine Coupling Analysis

In its radical cation state (4,4'-DMTTF•+), the molecule possesses an unpaired electron. The spatial distribution of this electron's spin, known as the spin density, is not localized to a single atom but is delocalized across the π-conjugated framework. This distribution is fundamental to understanding the molecule's magnetic and conductive properties.

Theoretical calculations, such as Density Functional Theory (DFT), predict that the highest spin density in the 4,4'-DMTTF radical cation resides primarily on the sulfur atoms and the central sp²-hybridized carbon atoms of the fulvalene (B1251668) core. This is a characteristic feature of TTF-based radicals, where the highest occupied molecular orbital (HOMO), from which the electron is removed upon oxidation, has large coefficients on these atoms. The methyl groups, being substituents, have a smaller but non-zero portion of the spin density, primarily through hyperconjugation and spin polarization mechanisms.

Electron Paramagnetic Resonance (EPR) spectroscopy is the primary experimental technique for probing this spin density distribution. The interaction between the unpaired electron's spin and the magnetic moments of nearby nuclei (like ¹H and ¹³C) leads to the splitting of the EPR signal, a phenomenon known as hyperfine coupling. The magnitude of this splitting, the hyperfine coupling constant (hfc), is directly proportional to the spin density at the nucleus .

For the 4,4'-DMTTF•+ radical, the EPR spectrum is expected to be dominated by couplings to the protons of the two methyl groups and the two vinylic protons on the central double bond. The analysis of these constants provides a direct map of the spin distribution.

Table 1: Expected Proton Hyperfine Coupling in 4,4'-DMTTF Radical Cation This table presents expected trends in hyperfine coupling based on the known electronic structure of TTF derivatives. Precise experimental values can vary with solvent and counter-ion.

| Nucleus | Number of Equivalent Protons | Expected Relative Hyperfine Coupling Constant (aH) | Rationale |

|---|---|---|---|

| Methyl Protons (-CH₃) | 6 | Significant | The methyl groups are attached to the π-system at positions with non-zero spin density. Hyperconjugation effectively transfers spin density to the methyl protons. |

The relationship between the methyl-proton splitting and the spin density on the adjacent carbon atom in radical cations has been established, providing a powerful tool for interpreting EPR data. doi.org

EPR as a Probe for Charge Delocalization and Spin-Spin Interactions

EPR spectroscopy is not only crucial for determining spin density but also serves as an excellent probe for charge delocalization and intermolecular spin-spin interactions in solid-state materials. The position of the EPR signal, defined by the g-factor, and the width and shape of the signal provide rich information.

Charge Delocalization: The hyperfine structure discussed above is direct evidence of charge (and spin) delocalization. If the unpaired electron were localized on a single atom, coupling would only be observed with that atom's nucleus. The observation of coupling to multiple protons across the molecular framework confirms that the single positive charge and the unpaired spin are distributed over the entire 4,4'-DMTTF molecule. In solution, this results in a well-resolved spectrum.

Spin-Spin Interactions: In the solid state, particularly in the charge-transfer salts that are of interest for their conductivity, 4,4'-DMTTF•+ cations are often arranged in stacks. In these stacks, the radical cations are in close proximity, allowing for significant spin-spin interactions between adjacent molecules. These interactions can be either through-space (dipolar) or through-bond (exchange) interactions.

These intermolecular interactions have a profound effect on the EPR spectrum. They typically lead to a broadening of the spectral lines and a collapse of the hyperfine structure. In many cases, instead of a complex pattern of sharp lines, the solid-state EPR spectrum of a conductive (DMTTF)₂X salt shows a single, broad line. The width of this line is related to the strength of the spin-spin interactions and can provide insights into the dimensionality of the magnetic and electronic interactions within the crystal lattice. For instance, a narrowing of the line with specific orientations can indicate quasi-one-dimensional electronic behavior along the stacking axis.

The g-value for organic radicals is typically close to that of the free electron (ge ≈ 2.0023). nih.gov Deviations from this value (g-anisotropy) in the solid state can provide information about the electronic environment and spin-orbit coupling effects.

Table 2: EPR Parameters and Their Interpretation for 4,4'-DMTTF Systems

| Parameter | Observation in Solution | Observation in Solid-State Salt | Interpretation |

|---|---|---|---|

| Hyperfine Structure | Well-resolved splitting | Typically absent or unresolved | Indicates delocalization over a single molecule in solution. Loss of structure in the solid state points to strong intermolecular spin-spin interactions. |

| Linewidth | Narrow lines | Generally a single, broader line | Broadening in the solid state is caused by dipolar and exchange interactions between neighboring radical spins in the crystal lattice. |

| g-factor | Isotropic value near 2.003 | Can be anisotropic (gx, gy, gz) | The g-value is sensitive to the local electronic environment. Anisotropy reflects the directional dependence of the magnetic properties in a crystal. |

X-ray Photoelectron Spectroscopy (XPS) for Core-Level Binding Energies and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and, crucially, the chemical (oxidation) state of atoms within a material. eag.comyoutube.com By irradiating a sample with X-rays, core-level electrons are ejected, and their binding energy is measured. The binding energy is sensitive to the local electronic environment; a decrease in electron density around an atom (oxidation) leads to a higher binding energy for its core electrons.

For 4,4'-DMTTF, XPS is particularly useful for distinguishing between the neutral molecule and its oxidized radical cation form in charge-transfer salts. The analysis focuses on the core levels of the sulfur and carbon atoms.

Upon oxidation of 4,4'-DMTTF to 4,4'-DMTTF•+, electron density is removed primarily from the tetrathiafulvalene (B1198394) core. This results in an increase in the binding energies of the S 2p and the central C 1s core electrons. By comparing the XPS spectra of neutral 4,4'-DMTTF with that of a salt like (DMTTF)₂X, these shifts can be quantified.

In mixed-valence salts, where the charge is fractionally distributed (e.g., +0.5 per DMTTF molecule), XPS can sometimes resolve multiple components or show a single, shifted peak corresponding to the average oxidation state, depending on the timescale of charge fluctuation compared to the photoemission process.

Table 3: Representative Core-Level Binding Energies for 4,4'-DMTTF in Different Oxidation States These are representative values based on data for tetrathiafulvalene and related organosulfur compounds. Actual values may vary based on specific counter-ions and instrument calibration. The C 1s peak for adventitious carbon is often used as a reference at 284.8 eV. caltech.eduthermofisher.com

| Atom / Core Level | Chemical Environment | Expected Binding Energy (eV) in Neutral 4,4'-DMTTF | Expected Binding Energy (eV) in Oxidized 4,4'-DMTTF•+ |

|---|---|---|---|

| S 2p₃/₂ | Thioether (-C=C-S-) | ~163.5 - 164.5 | ~164.5 - 165.5 |

| C 1s | Central C=C | ~284.5 | ~285.0 |

| C 1s | Sulfur-bound C=C | ~285.0 | ~285.5 |

| C 1s | Methyl C-H | ~285.0 | ~285.2 |

Solid-State Nuclear Magnetic Resonance (NMR) Studies on 4,4'-DMTTF Materials

Solid-state Nuclear Magnetic Resonance (NMR) is a powerful, non-destructive technique for probing the local atomic structure and electronic environment in solid materials. kpi.ua Unlike solution NMR, solid-state NMR can be applied to the insoluble charge-transfer salts of 4,4'-DMTTF. ¹³C solid-state NMR is particularly informative.

The chemical shift of a nucleus is highly sensitive to its local electronic environment. In the context of 4,4'-DMTTF, the ¹³C chemical shifts of the carbon atoms in the fulvalene core are excellent probes of the molecule's oxidation state.

In neutral, solid 4,4'-DMTTF, the carbon atoms will have ¹³C chemical shifts characteristic of their specific bonding environment (sp² carbons in an electron-rich π-system, sp³ methyl carbons). When 4,4'-DMTTF is oxidized to form a paramagnetic radical cation salt, two major effects influence the NMR spectrum:

Change in Charge Density: The removal of electron density from the π-system (oxidation) deshields the carbon nuclei, causing a downfield shift (to higher ppm values) in their chemical shifts. This effect is most pronounced for the central carbons and the sulfur-bound carbons, which experience the largest change in electron density.

Paramagnetic Effects: The presence of the unpaired electron in the radical cation (4,4'-DMTTF•+) introduces large local magnetic fields. This leads to very large shifts in the NMR resonances, known as paramagnetic shifts or Knight shifts. These shifts can be orders of magnitude larger than typical diamagnetic chemical shifts and are proportional to the spin density on the atom. This makes solid-state NMR a complementary technique to EPR for probing spin density distribution.

Studies on the parent compound, tetrathiafulvalene (TTF), have shown that the isotropic ¹³C chemical shift of the central carbons shifts dramatically downfield upon oxidation, providing a clear spectroscopic signature of charge transfer. nih.gov A similar, pronounced effect is expected for 4,4'-DMTTF.

Charge Transfer Complex Formation and Properties of 4,4 Dmttf

Design Principles for 4,4'-DMTTF as a Charge Transfer Donor

4,4'-Dimethyltetrathiafulvalene (4,4'-DMTTF) is a notable organic electron donor, the design of which is rooted in the fundamental principles of creating stable charge-transfer (CT) complexes. These complexes are formed by the association of an electron donor and an electron acceptor, where the electrostatic forces between the partially charged molecules facilitate their self-attraction. wikipedia.org The efficacy of 4,4'-DMTTF as a donor is intrinsically linked to its molecular structure and electronic properties.

The core tetrathiafulvalene (B1198394) (TTF) framework is a key feature, providing a sulfur-rich, planar, and electron-rich platform. This π-conjugated system is readily oxidizable, a primary prerequisite for an effective electron donor. The presence of sulfur atoms is crucial; their lone pairs contribute to the high-lying Highest Occupied Molecular Orbital (HOMO), which facilitates electron donation.

The addition of methyl groups at the 4 and 4' positions is a strategic modification of the parent TTF structure. These electron-donating groups further enhance the electron-rich nature of the molecule, thereby lowering its ionization potential. This makes the transfer of an electron to an acceptor molecule more favorable. The stability of the resulting radical cation is also a critical consideration. The planar structure and extensive π-system of the 4,4'-DMTTF cation allow for the delocalization of the positive charge, which contributes to its stability.

The formation of stable CT complexes often involves the stacking of donor and acceptor molecules in a crystalline lattice. wikipedia.org The planar geometry of 4,4'-DMTTF is advantageous for such stacking arrangements, which are essential for achieving the electronic properties characteristic of these materials, such as electrical conductivity. In some instances, the charge transfer is so complete that the complex can be classified as a salt. wikipedia.org

Stoichiometry and Crystal Growth of 4,4'-DMTTF Charge-Transfer Salts

The formation of charge-transfer (CT) salts from 4,4'-DMTTF and various electron acceptors is a process governed by specific stoichiometric ratios and requires precise control over crystal growth conditions to obtain high-quality single crystals suitable for detailed characterization.

Typically, 4,4'-DMTTF forms 1:1 CT complexes with a variety of electron acceptors. nih.govnih.govresearchgate.net This stoichiometry is determined through methods such as Job's plot and photometric titrations. nih.govnih.govresearchgate.net The stability of these complexes, quantified by the association constant (KCT), is influenced by the solvent polarity, with more polar solvents often leading to greater stability. nih.govnih.govresearchgate.net

Influence of Counterion Type on Crystal Packing and Electronic Structure

The counterion, or electron acceptor, plays a pivotal role in dictating the crystal packing and, consequently, the electronic properties of the resulting CT salt. The size, shape, and charge distribution of the counterion influence the arrangement of the 4,4'-DMTTF donor molecules in the crystal lattice. nih.gov

Different counterions can lead to variations in the stacking of the donor molecules, affecting the intermolecular distances and overlap. For instance, the use of different anions can result in isostructural compounds with similar unit cell parameters but can also induce changes in ligand conformation and packing arrangements, particularly with larger or differently shaped counterions. nih.gov These structural modifications, in turn, have a direct impact on the electronic structure of the material. The degree of charge transfer from the donor to the acceptor can be modulated by the acceptor's electron affinity. Stronger acceptors can lead to a more ionic state, while weaker acceptors may result in a more neutral complex. This tuning of the electronic structure is critical for targeting specific properties, such as electrical conductivity or magnetic behavior.

Systematic studies involving a series of related acceptors, for example, by varying the degree of fluorination, have shown that such modifications can contract the optical bandgap and alter the LUMO energy levels, thereby influencing photovoltaic performance. nih.gov Single-crystal diffraction studies reveal that changes in the acceptor can lead to variations in the π-π stacking distances, with shorter distances often correlating with higher electron mobility. nih.gov

Advanced Crystallization Techniques for High-Quality Single Crystals

Obtaining high-quality single crystals is often a significant challenge but is essential for definitive structural and physical property measurements. soton.ac.uk Several advanced crystallization techniques are employed to grow crystals of 4,4'-DMTTF CT salts.

Slow Evaporation: This is a straightforward method where a near-saturated solution of the donor and acceptor is allowed to evaporate slowly. washington.edu While simple, it may not always yield the best quality crystals, sometimes resulting in twinning or aggregation. unifr.ch

Solvent Diffusion (Layering Technique): This technique is particularly useful for sensitive materials and involves dissolving the compound in a good solvent and carefully layering a second, less-soluble solvent on top. washington.eduunifr.ch The slow diffusion between the two solvents promotes gradual crystallization. washington.edu

Vapor Diffusion: Considered one of the best methods, especially for small quantities of material, vapor diffusion involves dissolving the compound in a small vial, which is then placed inside a larger, sealed vial containing a more volatile solvent in which the compound is insoluble. unifr.chchemistryviews.org The slow diffusion of the precipitant vapor into the solution induces crystallization. chemistryviews.org

Physical Vapor Transport (Sublimation): This technique is ideal for air-sensitive compounds and involves heating the material under reduced pressure until it vaporizes. washington.eduarxiv.org The vapor then deposits as crystals on a cooler surface of the apparatus. washington.educhemistryviews.org This method can be optimized by controlling the vapor pressure and temperature gradient to influence crystal size and quality. arxiv.org

Other Techniques:

Seeding: Introducing a small crystal into the solution can act as a nucleus, controlling the crystal form and improving quality. numberanalytics.com

Temperature Cycling: Alternating between heating and cooling a solution can control the crystallization rate and enhance crystal size and quality. numberanalytics.com

Co-crystallants: Using a "crystallization aid" can sometimes promote the formation of suitable crystals when other methods fail. washington.edu

The choice of crystallization method depends on the specific properties of the 4,4'-DMTTF salt, such as its solubility, stability, and the desired crystal quality. Careful control over parameters like solvent choice, temperature, and the rate of solvent removal or diffusion is crucial for success. washington.eduunifr.ch

Intermolecular Interactions in 4,4'-DMTTF Charge Transfer Complexes

The solid-state structure and properties of this compound (4,4'-DMTTF) charge-transfer complexes are dictated by a complex interplay of intermolecular interactions. These non-covalent forces determine the packing of molecules in the crystal lattice, which in turn governs the electronic and magnetic properties of the material.

Stacking Motifs and Overlap Integrals in Donor-Acceptor Stacks

A defining feature of many charge-transfer complexes, including those of 4,4'-DMTTF, is the formation of segregated or mixed stacks of donor and acceptor molecules. wikipedia.org In these stacks, the planar molecules are arranged in a co-facial manner. The specific arrangement, or stacking motif, is crucial in determining the electronic properties.

The interaction between adjacent molecules in a stack is quantified by the overlap integral (S) , which describes the extent to which the molecular orbitals of neighboring molecules interact. nih.gov A larger overlap integral generally indicates stronger electronic coupling along the stacking axis, which is a prerequisite for significant electrical conductivity. The overlap integral is highly sensitive to the relative orientation and distance between the molecules.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor (EDA) is another critical parameter. nih.gov Together with the overlap integral, it provides a unified picture of the charge-transfer interactions. nih.gov The nature of these interactions can range from weak non-bonded interactions to the formation of radical pairs through single-electron transfer. nih.gov

Energy decomposition analysis reveals that the primary attractive forces in donor-acceptor stacks are dispersion forces and electrostatic interactions. nih.gov The balance of these forces, along with exchange-repulsion, determines the equilibrium intermolecular distance. nih.gov

Role of Hydrogen Bonding and Halogen Bonding in Crystal Lattices

Hydrogen Bonding: Hydrogen bonds are attractive interactions between a hydrogen atom covalently bonded to a more electronegative atom (the donor) and another electronegative atom (the acceptor). nih.gov In the context of 4,4'-DMTTF complexes, hydrogen bonds can form between the hydrogen atoms of the methyl groups or the vinyl protons of the TTF core and electronegative atoms on the acceptor molecule or solvent molecules that may be incorporated into the crystal lattice. nih.gov These interactions can act as a "glue," helping to stabilize the crystal structure and influence the relative arrangement of the donor-acceptor stacks. nsf.gov The cooperative nature of hydrogen bonding networks can be a significant factor in overcoming repulsive forces, such as those between like-charged ions. nsf.gov

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. nih.gov This occurs due to the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole" on the side opposite to the covalent bond. researchgate.net When the acceptor molecule in a 4,4'-DMTTF complex contains halogen atoms, halogen bonds can form with the sulfur atoms or the π-system of the donor. The strength of these interactions generally increases with the polarizability of the halogen atom (I > Br > Cl > F). nih.govresearchgate.net There is often a competition between hydrogen and halogen bonding in determining the final crystal packing. nih.govrsc.org The relative importance of each type of interaction depends on the specific atoms involved and their chemical environment. nih.gov In some systems, halogen bonds have been shown to be the predominant interactions defining the crystal packing. nih.gov

Electronic Conductivity Mechanisms in 4,4'-DMTTF Charge-Transfer Salts

No specific data is available for 4,4'-DMTTF.

Band Theory vs. Hopping Conduction in Low-Dimensional Systems

No specific data is available for 4,4'-DMTTF.

Phase Transitions and Metal-Insulator Transitions (MITs)

No specific data is available for 4,4'-DMTTF.

Magnetic Properties of 4,4'-DMTTF Radical Cation Salts

No specific data is available for 4,4'-DMTTF.

Antiferromagnetic and Superconducting Ground States

No specific data is available for 4,4'-DMTTF.

Spin-Peierls Transitions and Spin Dynamics in Low-Dimensional Systems

No specific data is available for 4,4'-DMTTF.

Solid State Architectures and Supramolecular Assembly of 4,4 Dmttf Materials

Crystallographic Analysis of 4,4'-DMTTF Single Crystals and Co-crystals

Crystallographic studies offer a window into the precise three-dimensional arrangement of atoms and molecules within a crystal lattice, which is essential for understanding the structure-property relationships in 4,4'-DMTTF based materials.

The crystal structure of 4,4'-DMTTF, like its parent compound tetrathiafulvalene (B1198394) (TTF), is characterized by the stacking of the planar molecules. These arrangements are often described as "closest packed structures," where molecules are densely arranged to maximize intermolecular interactions. libretexts.org The packing can adopt various motifs, such as the AAA... type, where layers are identical, or the ABAB... type, which represents a more staggered arrangement and is often more closely packed. brainkart.combyjus.com In many organic crystals, molecules arrange in infinite chains or stacks, driven by intermolecular forces like π-π interactions and van der Waals forces. nih.govbgu.ac.il

The specific unit cell parameters for a given crystal define the dimensions and angles of the repeating unit that forms the entire crystal lattice. These parameters are crucial for identifying the crystal system (e.g., triclinic, monoclinic, orthorhombic) and for detailed structural analysis.

Interactive Table: Crystallographic Data for a Polymorph of Tetrathiafulvalene (TTF)

For illustrative purposes, the crystallographic data for a triclinic polymorph of the parent compound, tetrathiafulvalene (TTF), is presented below. This provides a reference for the type of parameters determined in such analyses. bgu.ac.il

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | PĪ |

| a (Å) | 8.379(2) |

| b (Å) | 12.906(3) |

| c (Å) | 8.145(2) |

| α (°) | 98.91(3) |

| β (°) | 96.62(3) |

| γ (°) | 100.44(3) |

| Volume (ų) | 846.4(4) |

| Z (molecules/unit cell) | 4 |

This data represents a polymorph of the parent TTF molecule and serves as an example of crystallographic parameters. bgu.ac.il

Polymorphism, the ability of a substance to exist in more than one crystal structure, is a significant phenomenon in materials science, including for TTF derivatives. nih.govconicet.gov.ar Different polymorphs can exhibit distinct physical properties. The molecular geometries and packing motifs of TTF derivatives are sensitive to environmental factors during crystallization, which can lead to various conformations such as chair, boat, or planar forms of the TTF core. nih.gov For instance, a study on TTF derivatives with aryl groups revealed that one compound could form three different crystal modifications depending on the crystallization conditions. nih.gov This highlights the structural diversity achievable within this class of molecules.

Self-Assembly Strategies for 4,4'-DMTTF on Surfaces

The spontaneous organization of molecules into ordered structures on a substrate, known as self-assembly, is a key technique for creating functional surfaces and nanoscale devices. rsc.orgrsc.org

Self-assembled monolayers (SAMs) of TTF derivatives can be formed on various substrates, with gold surfaces like Au(111) being a common choice. researchgate.netd-nb.info The formation process often involves the deposition of the molecule from a solution or vapor onto the substrate. nih.gov The sulfur atoms in the TTF core can facilitate strong anchoring to the gold surface. researchgate.net For TTF derivatives functionalized with groups like urethane (B1682113) or peptides, hydrogen bonding can act as a significant driving force for self-assembly, leading to the formation of structures like nanoribbons. beilstein-journals.orgmdpi.com The choice of solvent and the substitution pattern on the TTF core can significantly influence the resulting two-dimensional packing. rsc.orgresearchgate.net

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) are powerful tools for visualizing the structure of self-assembled monolayers at the molecular and even atomic level. mpg.demdpi.commdpi.com STM studies on TTF derivatives at a liquid/solid interface have revealed various packing arrangements, including parquet-type packing and single or double core tapes, where the TTF core is essentially coplanar with the surface. rsc.orgresearchgate.net These techniques allow for the direct observation of how changes in molecular structure and substitution patterns affect the two-dimensional organization. rsc.org

STM imaging of a TTF derivative on a Au(111) surface has shown that the molecule-substrate interaction is dominated by S-Au bonds. researchgate.net AFM has also been used to study the morphology and mechanical properties of self-assembled films. researchgate.netnih.gov For example, AFM topographic images can reveal the formation of islands or complete monolayers and provide information on the height and organization of the assembled molecules. researchgate.net

Cocrystallization with Diverse Electron Acceptors

Cocrystallization of electron-donating molecules like 4,4'-DMTTF with electron-accepting molecules is a widely used strategy to create charge-transfer (CT) complexes with novel electronic and magnetic properties. researchgate.netnih.gov These materials are of great interest for their potential use in organic electronics. mdpi.com

The interaction between the donor and acceptor molecules in these cocrystals often leads to the formation of mixed or segregated stacks. In mixed-stack complexes, donor and acceptor molecules alternate within the same stack, while in segregated-stack complexes, there are separate stacks of donors and acceptors. rsc.org The degree of charge transfer from the donor to the acceptor is a critical parameter that influences the material's conductivity.

A prominent class of electron acceptors used in cocrystallization with TTF and its derivatives is 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) and its fluorinated analogues like F4-TCNQ. researchgate.netmdpi.comnih.gov The strong CT interaction between the donor and acceptor is a primary driving force for the self-assembly into a cocrystal. nih.gov The resulting cocrystals can exhibit properties such as semiconductivity and photoconductivity. st-andrews.ac.uk

Interactive Table: Examples of Electron Acceptors for Cocrystallization with TTF Derivatives

| Electron Acceptor | Abbreviation | Resulting Complex Properties |

| 7,7,8,8-Tetracyanoquinodimethane | TCNQ | Forms charge-transfer complexes, can lead to high electrical conductivity. mdpi.com |

| 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane | F4-TCNQ | Forms charge-transfer cocrystals, often with enhanced CT interactions. researchgate.netresearchgate.net |

| Naphthalene Diimide derivatives | NDI | Forms mixed and segregated stack charge-transfer complexes. rsc.org |

| 2,4,6-Tricyano-s-triazine | TCT | Forms 1:1 charge-transfer complexes. rsc.org |

| 1,2,5-Chalcogenadiazole derivatives | - | Forms charge-transfer complexes with semiconductor and photoconductive properties. st-andrews.ac.uk |

Rational Design of Donor-Acceptor Stacks

The design of donor-acceptor (D-A) stacks is a cornerstone of molecular electronics, aiming to create materials with tailored electrical properties. In these systems, electron donor molecules like 4,4'-DMTTF are co-crystallized with electron acceptors. The arrangement of these molecules into stacks dictates the material's conductivity. The primary goal in the rational design of these stacks is to control the intermolecular geometry and the electronic coupling between donor and acceptor molecules.

Key principles in the design of D-A stacks include:

Molecular Planarity and Symmetry: The planarity of the donor and acceptor molecules is crucial for facilitating close packing and effective π-π overlap, which is essential for charge transport.

Frontier Molecular Orbital (HOMO/LUMO) Engineering: The energy levels of the Highest Occupied Molecular Orbital (HOMO) of the donor (4,4'-DMTTF) and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor determine the degree of charge transfer. A small energy gap between the donor's HOMO and the acceptor's LUMO generally leads to a higher degree of charge transfer.

Stacking Arrangement: Donor and acceptor molecules can arrange in either segregated or mixed stacks. mdpi.com In segregated stacks, columns of donors are separate from columns of acceptors, a configuration that is often a prerequisite for high electrical conductivity. wikipedia.org Mixed stacks, where donor and acceptor molecules alternate within the same column, typically result in lower conductivity as they tend to be in a neutral or highly ionic state with localized charges. rsc.org The introduction of methyl groups in 4,4'-DMTTF can influence these stacking patterns through steric effects.

The formation of charge-transfer complexes can often be predicted by the significant color change upon mixing the donor and acceptor components, indicating the creation of new electronic transitions. nih.gov

Structure-Property Relationships in Donor-Acceptor Cocrystals

The physical properties of donor-acceptor cocrystals are intrinsically linked to their crystal structure. For materials based on 4,4'-DMTTF, the relationship between the supramolecular arrangement and properties like electrical conductivity is of paramount importance.

In cocrystals of TTF derivatives and acceptors like 7,7,8,8-tetracyanoquinodimethane (TCNQ), the degree of charge transfer (ρ) is a critical parameter. It can be estimated using spectroscopic methods, such as analyzing the shift in the C≡N stretching frequency of the TCNQ molecule upon complexation. mdpi.comnih.gov The conductivity of these materials is highly dependent on this charge transfer and the stacking arrangement.

For instance, the complex formed between tetrathiafulvalene (TTF) and TCNQ is a classic example of a highly conducting organic material, featuring segregated stacks and partial charge transfer. wikipedia.orgnih.gov The electrical conductivity of charge-transfer complexes can vary significantly, from insulators to semiconductors and even metals. This wide range is influenced by factors such as the donor and acceptor strengths, stoichiometry, and the specific packing in the crystal lattice. mdpi.com

The following table illustrates the conductivity of various charge-transfer complexes based on TTF derivatives, providing insight into the properties that could be expected from 4,4'-DMTTF cocrystals.

| Donor | Acceptor | Stoichiometry (D:A) | Stacking Type | Conductivity (S/cm) |

| Tetrathiafulvalene (TTF) | TCNQ | 1:1 | Segregated | ~500 |

| bis-TTF derivative | TCNQ | 1:2 | Not Specified | 1.30 x 10⁻² |

| Tetracene | F4TCNQ | 1:1 | Mixed | 6 x 10⁻³ |

| Anthracene | F4TCNQ | 1:1 | Mixed | Not Conductive |

This table is generated based on data from related TTF and aromatic hydrocarbon complexes to illustrate the range of properties. nih.govnih.gov

The data show that even with a mixed stacking arrangement, some level of conductivity can be achieved, although it is generally lower than in segregated stack systems. The specific electronic and steric nature of the methyl groups on 4,4'-DMTTF would play a crucial role in determining the precise structure and resulting electronic properties of its cocrystals.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Incorporating 4,4'-DMTTF Units

The incorporation of redox-active units like 4,4'-DMTTF into porous crystalline structures such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is a promising strategy for creating advanced functional materials. These frameworks offer a high degree of tunability in terms of pore size, dimensionality, and chemical functionality.

The TTF core is an attractive building block for these materials due to its electron-donating capability, which can impart electrical conductivity and redox activity to the framework. Several TTF-based MOFs and COFs have been synthesized, demonstrating properties useful for catalysis, sensing, and energy storage. nih.govnih.govrsc.orgnih.gov

For example, a three-dimensional MOF constructed from a dimethylthio-tetrathiafulvalene-bicarboxylate ligand, which is structurally related to a functionalized 4,4'-DMTTF, was shown to exhibit a confinement effect on the formation of TTF dimers. nih.gov This confinement led to strong intradimer interactions and partial charge transfer, resulting in notable photocurrent response properties. nih.gov The synthesis of such materials often involves solvothermal methods, where the metal salt and the organic linker (the TTF derivative) are heated in a solvent to form the crystalline framework. nih.gov

Similarly, TTF units have been successfully integrated into two-dimensional COFs. mdpi.com These materials can be designed to have periodic TTF columns that act as pre-designed pathways for charge transport. mdpi.com The electrical conductivity of these COFs can be significantly enhanced by doping, which leads to the formation of organic salts within the stable, porous lattice. mdpi.com The general synthetic strategy for such COFs involves the condensation reaction between the TTF-based building block and a suitable linker molecule. mdpi.com

The properties of these frameworks, such as their stability and porosity, are critical for their application. TTF-based COFs have been shown to be thermally stable up to 400 °C and resistant to strong acids and bases. nih.gov

Molecular Recognition and Host-Guest Chemistry Involving 4,4'-DMTTF

Molecular recognition and host-guest chemistry are fields of supramolecular chemistry that focus on the specific, non-covalent binding between molecules. The electron-rich nature of the 4,4'-DMTTF core makes it an interesting candidate for these types of interactions, particularly as an electron-donating guest.

While specific studies on the host-guest chemistry of 4,4'-DMTTF are not widely documented, the principles can be inferred from related TTF derivatives. For instance, a TTF-based molecular clip has been synthesized that demonstrates the ability to recognize and form a self-assembled 2:1 complex with fullerene C60, an electron-accepting guest. rsc.org This highlights the potential for designing host molecules that incorporate 4,4'-DMTTF units for the specific recognition of electron-deficient species.

Furthermore, TTF derivatives have been used in molecular recognition studies targeting biological systems. A study on a TTF derivative demonstrated specific binding to P-glycoprotein, a protein associated with multidrug resistance in cancer cells. sciengine.com This interaction was detected through electrochemical and spectroscopic methods, suggesting that TTF-based compounds could be developed as agents for clinical diagnosis. sciengine.com

In the context of traditional host-guest systems, 4,4'-DMTTF could potentially act as a guest molecule for various macrocyclic hosts, such as cyclodextrins. Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, making them suitable hosts for nonpolar guest molecules in aqueous solutions. nih.govnih.gov The size and shape of the 4,4'-DMTTF molecule would be key factors in determining its ability to form stable inclusion complexes with different types of cyclodextrins. Such host-guest complexation could be used to modulate the solubility, stability, and electronic properties of 4,4'-DMTTF.

Applications in Advanced Materials and Device Physics Utilizing 4,4 Dmttf

Organic Conductors and Superconductors Based on 4,4'-DMTTF Salts